molecular formula C9H6BrNS B046880 2-(5-Bromo-2-thienyl)pyridine CAS No. 123784-07-6

2-(5-Bromo-2-thienyl)pyridine

Cat. No. B046880
M. Wt: 240.12 g/mol
InChI Key: AKNKWLQVFAYRRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thienopyridine derivatives, including “2-(5-Bromo-2-thienyl)pyridine,” often involves regioselective bromination and cross-coupling reactions. Lucas et al. (2015) describe a method for the regioselective bromination of thieno[2,3-b]pyridine, achieving selectivity toward the 4-position with an 87% isolated yield. This method demonstrates the compound's utility as a precursor in drug discovery research (Lucas, Moore, Donald, & Hawkins, 2015).

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives is characterized by a planar thieno[2,3-b]pyridine moiety. Armas et al. (2003) reported the crystallography of a related compound, showcasing the stability of the structure through intermolecular and intramolecular hydrogen bonds (Armas, Peeters, Blaton, Ranter, Navarro, Salfrán Solano, Reyes, & Rodríguez, 2003).

Chemical Reactions and Properties

Thienopyridines, including “2-(5-Bromo-2-thienyl)pyridine,” undergo various chemical reactions that enable the synthesis of complex organic compounds. For example, reactions with pyridinethione derivatives have been used to synthesize a variety of thienyl[2,3-b]pyridine derivatives, showcasing the versatility of thienopyridines in organic synthesis (Attaby, 1997).

Scientific Research Applications

  • Regioselective Synthesis of Fused Pyridines : 2-Bromo-1-arylethylidenemalononitriles, which are related to 2-(5-Bromo-2-thienyl)pyridine, have been used for the regioselective synthesis of fused pyridines. This process enables the creation of functionally substituted thienodipyridines and their hydrogenated analogues, indicating potential applications in complex organic synthesis (Artyomov et al., 1997).

  • Spectroscopic and Biotechnological Properties : Compounds like 5-Bromo-2-(trifluoromethyl)pyridine, which are structurally similar to 2-(5-Bromo-2-thienyl)pyridine, have shown promising properties in spectroscopy, optics, DNA studies, and antimicrobial activities. This suggests potential applications in pharmaceuticals and biotechnology (Vural & Kara, 2017).

  • Electrochemical and Self-Assembly Applications : Branched oligo(2-thienyl)- and oligo(2,2′-bithienyl)-substituted pyridine derivatives, related to 2-(5-Bromo-2-thienyl)pyridine, have been synthesized and characterized. They show potential in electrochemical oxidation and self-assembly applications (Bera et al., 2013).

  • Optical Sensing : The 2,4,6-tris(5-aryl-2-thienyl)pyridines are used as optical sensors for detecting solvent polarity and proton-induced color changes. This indicates their use in chemical sensing and diagnostics (Muraoka, Obara, & Ogawa, 2019).

  • Fluorescence Properties : Synthesized 4-hetero-1-yl-2-bromothieno[3,2-c]pyridines, which are closely related to 2-(5-Bromo-2-thienyl)pyridine, exhibit promising fluorescence properties. The presence of donor-acceptor substituents significantly affects their absorption emission properties and fluorescent quantum yield (Toche & Chavan, 2013).

  • Pharmaceutical Applications : A study focusing on the efficient synthesis of novel pyridine-based derivatives, including 5-Bromo-2-methylpyridin-3-amine (structurally related to 2-(5-Bromo-2-thienyl)pyridine), revealed anti-thrombolytic, biofilm inhibition, and haemolytic activities. This indicates potential in medical and pharmaceutical applications (Ahmad et al., 2017).

  • Photoluminescence in Materials Science : The [Pt(L)(acac)] complexes synthesized with substituted thienylpyridines, including derivatives of 2-(5-Bromo-2-thienyl)pyridine, exhibit notable luminescence properties. These complexes have potential applications in photocatalysis and materials science related to photophysical properties (Kozhevnikov et al., 2009).

Safety And Hazards

2-(5-Bromo-2-thienyl)pyridine is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is harmful if swallowed, in contact with skin, or if inhaled, and it may cause respiratory irritation .

Future Directions

The future directions of 2-(5-Bromo-2-thienyl)pyridine research could involve its potential use as a chiral dopant for liquid crystals . Additionally, its role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) could be explored .

properties

IUPAC Name

2-(5-bromothiophen-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNKWLQVFAYRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353033
Record name 2-(5-bromo-2-thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-thienyl)pyridine

CAS RN

123784-07-6
Record name 2-(5-bromo-2-thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 123784-07-6
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Synthesis routes and methods I

Procedure details

Bromine, 16 g (0.1 mol), was added to a solution of 8.05 g (0.05 mol) of 2-(2-thienyl)pyridine in 250 ml of methylene chloride. After stirring for 10 minutes, the reaction mixture was washed with 10% aqueous sodium carbonate solution, dried and evaporated. Crystallization from ethanol gave 9.5 g of the title compound with m.p. 85°-87°.
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8.05 g
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250 mL
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Synthesis routes and methods II

Procedure details

A solution of 2-thienylpyridine (1.924 kg) and N-bromosuccinimide (2.759 kg) in tert-butyl methyl ether (20.0 kg) was agitated for 15 minutes, treated with 30% HBr in acetic acid (125 g), heated to 35° C. for about 6 hours, and filtered. The wetcake was washed with tert-butyl methyl ether (12.6 kg) while maintaining the temperature of the filtrate at 30° C. to 35° C. The filtrate was washed with 5% Na2SO3 (21 kg) and 10% Na2CO3 (22 kg), concentrated to about 20 L, and diluted with isopropanol (11 kg), which caused the product to crystallize. This procedure was repeated twice more, when NMR analysis of the mother liquor indicated absence of tert-butyl methyl ether. The suspension was concentrated to about 12 L, cooled to 0° C., and filtered. The wetcake was washed with chilled (0° C.) isopropanol (7 kg) and dried in a vacuum oven with a nitrogen purge at 60° C. to provide 2.34 kg (82%) of the desired product. MS m/z 241 (M+H)+; 1H NMR δ 8.53 (m, 1H), 7.68 (m, 1H), 7.57 (m, 1H), 7.30 (m, 1H), 7.15 (m, 1H), 7.06 (m, 1H); Anal. calcd for C9H6BrNS: C, 45.01; H, 2.50; N, 5.83. Found: C, 45.14; H, 2.45; N, 5.72.
Quantity
1.924 kg
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2.759 kg
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20 kg
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125 g
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Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JS Field, RJ Haines, EI Lakoba… - Journal of the Chemical …, 2001 - pubs.rsc.org
We report the synthesis and characterisation of eight molecules that have in common a diphenylphosphino group bonded to an α-carbon atom of a thienyl or pyridyl ring: 5,5′-bis(…
Number of citations: 25 pubs.rsc.org
M Hosoya, A Mori - Synlett, 2023 - thieme-connect.com
A regiocontrolled functionalization of a pyridylthiophene scaffold was accomplished. Regioselectivity for deprotonation of the pyridylthiophene was switched by changing the reaction …
Number of citations: 0 www.thieme-connect.com
T Koizumi, R Kuwahara, I Yamaguchi… - Bulletin of the Chemical …, 2011 - journal.csj.jp
Inclusion compounds of Br–Th–Py–Br and (RO) 2 B–Th–Py–Br ((OR) 2 : –OCH 2 C(CH 3 ) 2 CH 2 O–) with γ-cyclodextrin (CD), denoted by Br–ThPy–Br–CD and (RO) 2 B–ThPy–Br–CD…
Number of citations: 1 www.journal.csj.jp
A Walser, T Flynn, C Mason, H Crowley… - Journal of medicinal …, 1991 - ACS Publications
The preparations of thienotriazolodiazepines bearing a substituted ethynyl group at the 2-position, and the cor-responding cts-olefins and fully saturated analogues are described. The …
Number of citations: 28 pubs.acs.org
JH Liang, K An, W Lv, M Cushman, H Wang… - European Journal of …, 2013 - Elsevier
A series of 9-O-(3-aryl-2-propargyl)oxime ketolides 8 was synthesized and evaluated for in vitro antibacterial activity. Among 8, 8b–8d, and 8h–8l displayed dramatically improved …
Number of citations: 24 www.sciencedirect.com
A Kumagai, Y Fujiwara, H Fukumoto… - Japanese journal of …, 2006 - iopscience.iop.org
An X-ray diffraction study of vacuum-deposited films of thiophene–pyridine co-oligomers on a sapphire substrate indicated a perpendicular or perpendicular-like alignment of the co-…
Number of citations: 1 iopscience.iop.org
M Li, X Li, H Chang, W Gao, W Wei - Organic & Biomolecular …, 2016 - pubs.rsc.org
An efficient ligand-free Pd(OAc)2-catalyzed selective arylation of pyridine N-oxides using potassium (hetero)aryltrifluoroborates as coupling partners via C–H bond activation was …
Number of citations: 27 pubs.rsc.org

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